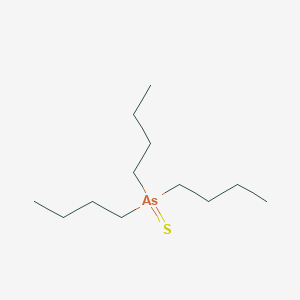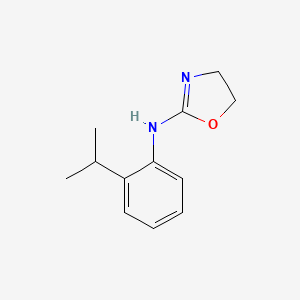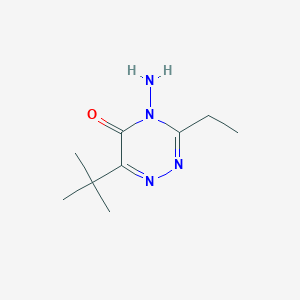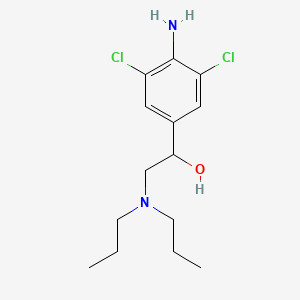
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of amino, dichloro, and dipropylamino groups attached to a benzenemethanol core, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol typically involves the reduction of corresponding phenyl-glyoxal derivatives in the presence of an appropriate amine. One common method includes dissolving 4-amino-3,5-dichloroacetophenone in chloroform, heating to 65°C, and adding bromine dropwise with stirring. After the addition, ethanol is introduced, and the mixture is stirred, frozen, filtered, and dried at low temperature to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting beta-receptors.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-receptors. The compound acts as an agonist, stimulating adenylyl cyclase activity, which leads to downstream effects like smooth muscle relaxation in the bronchioles . This mechanism is similar to that of other beta-agonists used in respiratory treatments.
Comparación Con Compuestos Similares
Similar Compounds
Clenbuterol: 4-Amino-3,5-dichloro-alpha-((tert-butylamino)methyl)benzenemethanol, known for its bronchodilator properties.
Clenproperol: Another beta-agonist with similar structural features and applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is unique due to its specific dipropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
38338-90-8 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Cl2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
Clave InChI |
KZGVQUMWTANJCB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


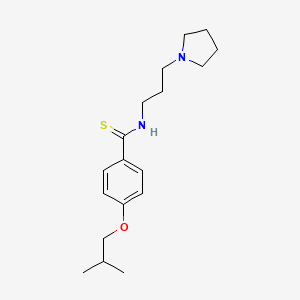
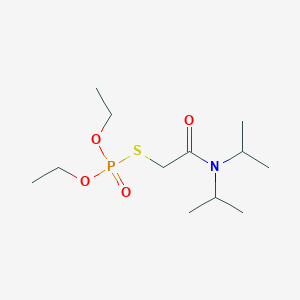
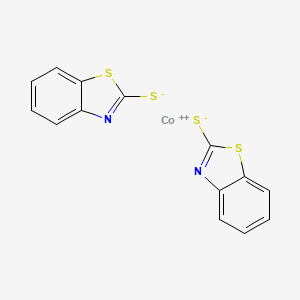
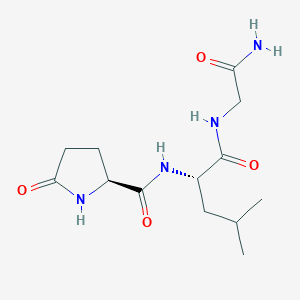
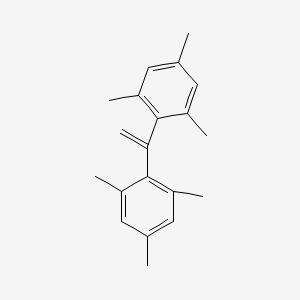

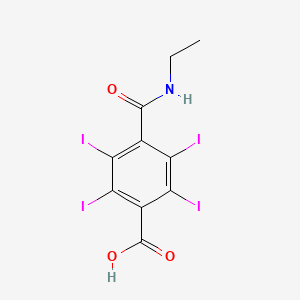
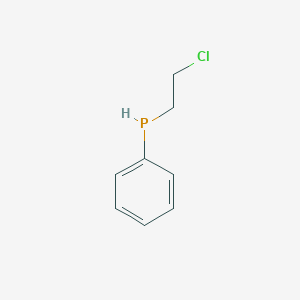

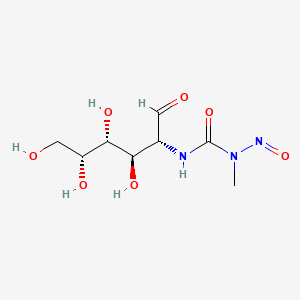
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
